molecular formula C27H30ClN3O6 B124807 Barnidipine-d4 Hydrochloride CAS No. 117131-01-8

Barnidipine-d4 Hydrochloride

カタログ番号: B124807
CAS番号: 117131-01-8
分子量: 532 g/mol
InChIキー: XEMPUKIZUCIZEY-PKGTUVDMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Barnidipine-d4 Hydrochloride is a deuterated form of Barnidipine Hydrochloride, a long-acting calcium channel blocker belonging to the dihydropyridine group. It is primarily used in the treatment of hypertension due to its high affinity for calcium channels in the smooth muscle cells of the vascular wall .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Barnidipine-d4 Hydrochloride involves the incorporation of deuterium atoms into the Barnidipine moleculeThe final step involves the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. High-performance liquid chromatography (HPLC) is often used to monitor the presence of impurities and ensure the quality of the compound .

化学反応の分析

Types of Reactions

Barnidipine-d4 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .

科学的研究の応用

Chemical Properties and Mechanism of Action

Barnidipine-d4 Hydrochloride functions by blocking L-type calcium channels in vascular smooth muscle cells. This inhibition prevents calcium ion influx, leading to vasodilation and a reduction in peripheral vascular resistance, which effectively lowers blood pressure. Its high lipophilicity allows for sustained release from lipid membranes, making it suitable for long-term treatment regimens.

Scientific Research Applications

The applications of this compound span various fields, including:

  • Analytical Chemistry : Serves as a reference standard for studying deuterated compounds.
  • Biological Studies : Investigates the effects of deuterium substitution on biological activity and pharmacokinetics.
  • Pharmaceutical Development : Contributes to the formulation of new drug delivery systems and controlled-release formulations.
  • Clinical Research : Evaluates its efficacy in treating hypertension and other cardiovascular conditions.

Data Table: Comparative Analysis of Calcium Channel Blockers

CompoundMechanism of ActionDuration of ActionUnique Features
Barnidipine-d4L-type calcium channel blockerLong-actingDeuterium substitution
AmlodipineL-type calcium channel blockerLong-actingOnce-daily dosing
NifedipineL-type calcium channel blockerShort-actingRapid onset
FelodipineL-type calcium channel blockerIntermediateSelective vasodilation

Efficacy in Hypertension Management

A multicenter study (J-MUBA) evaluated the 24-hour ambulatory blood pressure effects of Barnidipine in hypertensive patients. Results indicated that Barnidipine maintained antihypertensive effects throughout the day without causing excessive hypotension, demonstrating its safety profile .

Comparison with Other Antihypertensives

Research has shown that Barnidipine is as effective as hydrochlorothiazide in managing hypertension among elderly patients, highlighting its tolerability and efficacy compared to other dihydropyridine calcium antagonists like amlodipine and nitrendipine .

Pharmacokinetics and Metabolism

Studies on the pharmacokinetics of Barnidipine-d4 indicate that deuterium substitution may influence its metabolic pathways, potentially leading to improved therapeutic outcomes compared to non-deuterated analogs .

Future Directions in Research

The unique properties of this compound open avenues for further research, particularly in:

  • Long-term cardiovascular studies to assess its impact on chronic hypertension.
  • Formulation development for sustained-release dosage forms that could enhance patient compliance.
  • Investigating potential applications beyond hypertension, such as in heart failure or arrhythmias.

作用機序

Barnidipine-d4 Hydrochloride exerts its effects by blocking L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, leading to the relaxation of these cells and subsequent vasodilation. The reduction in peripheral vascular resistance results in lowered blood pressure. The compound’s high lipophilicity allows for a slow release from lipid membranes, ensuring a sustained therapeutic effect .

類似化合物との比較

Similar Compounds

  • Amlodipine
  • Nifedipine
  • Felodipine
  • Lercanidipine

Uniqueness

Barnidipine-d4 Hydrochloride is unique due to its deuterium substitution, which can enhance its metabolic stability and prolong its duration of action compared to non-deuterated analogs. This characteristic makes it a valuable compound for research and therapeutic applications .

生物活性

Barnidipine-d4 hydrochloride is a deuterated form of barnidipine hydrochloride, a calcium channel blocker primarily used in the treatment of hypertension. This article explores its biological activity, pharmacokinetics, and clinical implications based on diverse research findings.

Overview of Barnidipine

Barnidipine is classified as a long-acting dihydropyridine calcium antagonist. It selectively inhibits L-type calcium channels in vascular smooth muscle, leading to vasodilation and a decrease in peripheral vascular resistance. This mechanism is crucial for its antihypertensive effects, making it a valuable therapeutic agent in managing high blood pressure without adversely affecting heart rate or serum lipid levels .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies:

  • Absorption : After oral administration, barnidipine reaches peak plasma concentrations (Cmax) within 1 to 6 hours, depending on the dose and route of administration. The absolute bioavailability is notably low (approximately 1.1% due to extensive first-pass metabolism) .
  • Distribution : The volume of distribution indicates significant tissue binding, attributed to its lipophilic nature, allowing for prolonged action .
  • Metabolism : Barnidipine undergoes hepatic metabolism primarily via the CYP3A isoenzyme family, producing pharmacologically inactive metabolites .
  • Elimination : Approximately 60% of barnidipine and its metabolites are excreted via feces, with about 40% through urine .

In Vitro Studies

In vitro investigations have demonstrated that barnidipine significantly reduces L-type calcium currents in cardiomyocytes. This effect is both concentration and voltage-dependent, indicating its potential utility in modulating cardiac function under pathological conditions .

In Vivo Studies

Several animal studies have provided insights into the efficacy of barnidipine:

  • Hypertension Models : In L-NAME-induced hypertensive rats, barnidipine treatment resulted in notable reductions in blood pressure and improvements in endothelial function. Histopathological examinations revealed structural improvements in mesenteric and renal arteries post-treatment .
  • Diabetes Comorbidity : Clinical trials have indicated that barnidipine effectively lowers blood pressure in patients with hypertension and type 2 diabetes mellitus, demonstrating significant reductions in inflammatory markers such as TNF-α and sVCAM-1 .

Clinical Trials

  • Hypertension Management : A clinical trial involving patients with essential hypertension showed that barnidipine significantly lowered systolic and diastolic blood pressure over a 24-hour period without causing reflex tachycardia or other adverse cardiovascular effects .
  • Raynaud's Phenomenon : Barnidipine has also been investigated as a treatment for secondary Raynaud's phenomenon associated with systemic sclerosis. Patients reported improved symptoms and tolerability compared to other calcium channel blockers .

Research Findings Summary Table

Study TypeFindingsReference
In Vitro Reduced L-type Ca²⁺ current in rat cardiomyocytes; concentration-dependent effects
In Vivo Significant blood pressure reduction in hypertensive rats; improved endothelial function
Clinical Trial Effective in lowering blood pressure in hypertensive patients with type 2 diabetes
Case Study Positive outcomes for Raynaud's phenomenon treatment; well-tolerated

特性

IUPAC Name

5-O-[(3S)-1-benzyl-2,2,5,5-tetradeuteriopyrrolidin-3-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O6.ClH/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19;/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3;1H/t22-,25-;/m0./s1/i13D2,16D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMPUKIZUCIZEY-PKGTUVDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C[C@@H](C(N1CC2=CC=CC=C2)([2H])[2H])OC(=O)C3=C(NC(=C([C@@H]3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C)C)[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。